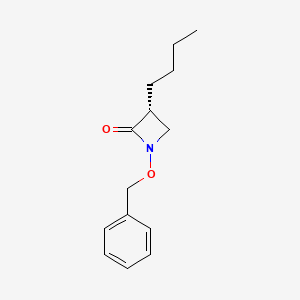

(r)-1-(Benzyloxy)-3-butylazetidin-2-one

Vue d'ensemble

Description

®-1-(Benzyloxy)-3-butylazetidin-2-one is a chiral compound that has garnered attention in various fields of scientific research due to its unique structural properties. The compound features an azetidinone ring, which is a four-membered lactam, and a benzyloxy group attached to the first carbon. The presence of a chiral center at the second carbon adds to its complexity and potential for diverse applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzyloxy)-3-butylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the benzyloxy and butyl groups. One common method involves the cyclization of a suitable precursor, such as a β-lactam, under controlled conditions. The reaction may require the use of specific catalysts and solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of ®-1-(Benzyloxy)-3-butylazetidin-2-one may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions is crucial to maintain the stereochemical integrity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(Benzyloxy)-3-butylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The azetidinone ring can be reduced to form amines.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the azetidinone ring may produce butylamine derivatives.

Applications De Recherche Scientifique

Overview

(R)-1-(Benzyloxy)-3-butylazetidin-2-one is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from patents, research articles, and clinical studies.

Medicinal Chemistry Applications

One of the primary applications of this compound is as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzymatic inhibition is significant for therapeutic strategies against disorders such as Duchenne Muscular Dystrophy. The compound's ability to modulate prostaglandin synthesis positions it as a potential candidate for treating inflammatory diseases and muscle degeneration disorders .

Pharmacological Insights

The pharmacological profile of this compound indicates its utility in various therapeutic areas:

- Anti-inflammatory Effects : By inhibiting H-PGDS, the compound may reduce inflammation, making it relevant for conditions characterized by excessive prostaglandin production.

- Muscle Disorders : Research suggests that compounds similar to this compound could improve muscle function and mitigate symptoms in patients with muscular dystrophies .

Mécanisme D'action

The mechanism of action of ®-1-(Benzyloxy)-3-butylazetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-substrate complexes. The benzyloxy group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-(Benzyloxy)propan-2-ol: A similar compound with a benzyloxy group attached to a propanol backbone.

®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A leucine derivative with a benzyloxycarbonyl group.

Uniqueness

®-1-(Benzyloxy)-3-butylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties. The presence of the chiral center and the benzyloxy group further enhances its potential for diverse applications compared to other similar compounds.

Activité Biologique

(R)-1-(Benzyloxy)-3-butylazetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding the biological effects and mechanisms of action of this compound can provide insights into its therapeutic applications. This article reviews existing literature on the biological activity of this compound, including its effects on various biological targets, structure-activity relationships (SAR), and potential clinical implications.

Chemical Structure

The compound features a benzyloxy group attached to an azetidinone ring, which is known to influence its interaction with biological macromolecules. The stereochemistry at the azetidinone ring is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of enzyme inhibition and neuropharmacology. The following sections detail specific activities observed in research studies.

Enzyme Inhibition

-

Monoamine Oxidase (MAO) Inhibition :

- Compounds with similar structures have shown significant inhibitory activity against MAO-A and MAO-B, which are critical enzymes in neurotransmitter metabolism. For instance, derivatives with benzyloxy groups displayed selectivity towards MAO-B with Ki values indicating potent inhibition .

- The SAR studies suggest that modifications to the benzyloxy group can enhance inhibitory potency, indicating that this compound may similarly affect MAO activity.

- Acetylcholinesterase (AChE) Inhibition :

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that certain benzyloxy derivatives exhibited significant neuroprotection in models of oxidative stress. The mechanism was attributed to reduced reactive oxygen species (ROS) production and enhanced mitochondrial function. This suggests that this compound may share similar protective properties against neuronal damage.

Case Study 2: Cytotoxicity Assessment

In vitro assays using the MTT method indicated varying levels of cytotoxicity among compounds with similar structures. Notably, some derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzene ring significantly alters the biological activity. For instance, ortho and para substitutions have been shown to enhance binding affinity to target enzymes.

- Stereochemistry : The (R) configuration at the azetidinone ring is essential for optimal interaction with biological targets, influencing both potency and selectivity .

Data Summary Table

| Biological Activity | Compound Variant | IC50/Ki Value | Remarks |

|---|---|---|---|

| MAO-B Inhibition | This compound | 0.030 μM | Potent reversible inhibitor |

| AChE Inhibition | Related benzyloxy derivatives | Varies | Potential use in Alzheimer's treatment |

| Neuroprotection | Benzyloxy derivatives | Significant effect | Reduces ROS production |

| Cytotoxicity | Various derivatives | Selective towards K562 cells | Minimal toxicity in normal cells |

Propriétés

IUPAC Name |

(3R)-3-butyl-1-phenylmethoxyazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-3-9-13-10-15(14(13)16)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLUCYJPLCEOLR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C1=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CN(C1=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581287 | |

| Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676127-84-7 | |

| Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.